molecular formula C8H11Cl2N3O B13973859 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride

Cat. No.: B13973859
M. Wt: 236.10 g/mol
InChI Key: RABZHOJBBGDERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride typically involves the reaction of 3-chloropyridazine with pyrrolidine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Substitution: Formation of various substituted pyridazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazines.

Scientific Research Applications

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyridazine ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(1-pyrrolidinyl)pyridazine
  • 3-Chloro-6-(pyrrolidin-1-yl)pyridazine

Uniqueness

3-Chloro-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other similar compounds.

Properties

IUPAC Name

3-chloro-6-pyrrolidin-3-yloxypyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-7-1-2-8(12-11-7)13-6-3-4-10-5-6;/h1-2,6,10H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABZHOJBBGDERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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